molecular formula C13H12O B167064 2-Methoxybiphenyl CAS No. 86-26-0

2-Methoxybiphenyl

Cat. No.: B167064
CAS No.: 86-26-0
M. Wt: 184.23 g/mol
InChI Key: NLWCWEGVNJVLAX-UHFFFAOYSA-N
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Description

2-Methoxybiphenyl, also known as 2-Phenylanisole, is an organic compound with the molecular formula C13H12O. It is a derivative of biphenyl where a methoxy group is attached to the second carbon of one of the phenyl rings. This compound is known for its clear, slightly yellow liquid appearance after melting .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybiphenyl can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of aromatic hydrocarbon solvents, secondary amines, and paraformaldehyde. The reaction mixture is heated to 130-160°C for a heat preservation dehydration reaction, followed by the addition of a catalyst and further heating to 160-190°C .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenyl rings.

Scientific Research Applications

2-Methoxybiphenyl has a wide range of applications in scientific research:

Mechanism of Action

2-Methoxybiphenyl can be compared with other methoxy-substituted biphenyls and their structural parent compounds. These compounds are studied for their potential in hydrogen storage due to their reversible hydrogenation/dehydrogenation properties . The position of the methoxy group in the rings influences the enthalpies of reactions relevant for hydrogen storage.

Comparison with Similar Compounds

  • 2-Hydroxybiphenyl
  • 2-Phenylanisole
  • 2-Methoxydiphenyl

These compounds share structural similarities but differ in their specific functional groups and properties.

Properties

IUPAC Name

1-methoxy-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWCWEGVNJVLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052584
Record name Biphenyl-2-yl methyl ether
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-26-0, 26445-85-2
Record name 2-Methoxybiphenyl
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Record name 1,1'-Biphenyl, 2-methoxy-
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Record name 1,1'-Biphenyl, methoxy-
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Record name 2-Methoxybiphenyl
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Record name 1,1'-Biphenyl, 2-methoxy-
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Record name Biphenyl-2-yl methyl ether
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Record name Biphenyl-2-yl methyl ether
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Synthesis routes and methods I

Procedure details

To a suspension of 2-phenylphenol (20.00 g, 0.117 mol) and K2CO3 (32.48 g, 0.235 mol) in 235 mL of anhydrous acetone was added a neat solution of dimethylsulfate (15.56 g, 0.123 mol) dropwise through a syringe over 5 minute at RT under argon. The resulting thick suspension was stirred over night at RT and 100 mL of EtOH was added. After 1 hour, the mixture was diluted with ether and water. The aqueous layer was extracted with EtOAc. The combined organic layers were washed with water, brine and dried with MgSO4. After filtration, the solvents were removed and dried under high vacuum to give afford 2-phenylanisole (18.85 g, 87% yield). 1H NMR (300 MHz, CDCl3): δ 3.80 (s, 3H), 6.95–7.60 (m, 2H), 7.28–7.35 (m, 3H), 7.37–7.43 (m, 2H), 7.50–7.55 (m, 2H).
Quantity
20 g
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32.48 g
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235 mL
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15.56 g
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100 mL
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Yield
87%

Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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